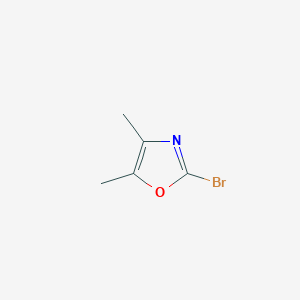

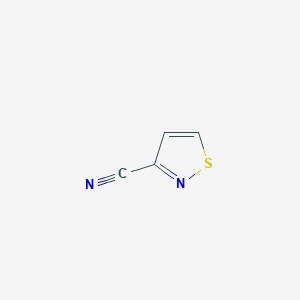

![molecular formula C15H11F3O2 B172975 4'-三氟甲基-[1,1'-联苯]-4-甲酸甲酯 CAS No. 127783-73-7](/img/structure/B172975.png)

4'-三氟甲基-[1,1'-联苯]-4-甲酸甲酯

描述

“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is an organic compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is an active area of research. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Finally, trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .

Molecular Structure Analysis

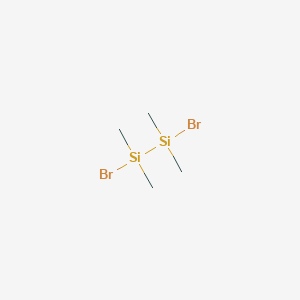

The molecular formula of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is C14H11F3O2 . The average mass is 266.23 Da and the monoisotopic mass is 266.071014 Da .

Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” include a molecular weight of 204.15 . It is a liquid at room temperature with a refractive index of n20/D 1.451 (lit.) . It has a boiling point of 94-95 °C/21 mmHg (lit.) and a melting point of 13-14 °C (lit.) . The density is 1.268 g/mL at 25 °C (lit.) .

科学研究应用

Synthesis of Trifluoromethylselenylated Compounds

The trifluoromethyl group is pivotal in the synthesis of trifluoromethylselenylated compounds, which are emerging as compounds with significant physicochemical properties. These compounds have applications ranging from materials science to life sciences, including drug development .

Pharmaceutical Applications

Compounds containing the trifluoromethyl group, such as Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate, are often used in pharmaceuticals. The trifluoromethyl group is found in several FDA-approved drugs, indicating its importance in medicinal chemistry for various diseases and disorders .

Antibacterial Activity

The trifluoromethyl group is also significant in the field of antibacterial research. Compounds with this group have shown inhibitory activities against Gram-negative bacteria, such as carbapenem-resistant Acinetobacter baumannii, which is comparable to established antibiotics like ciprofloxacin .

作用机制

Target of Action

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The specific biological targets and their roles are yet to be elucidated.

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which could suggest potential involvement in carbon-carbon bond formation processes.

Pharmacokinetics

A compound with a similar structure has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .

安全和危害

“Methyl 4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is considered hazardous. It is combustible and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

未来方向

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This is due to the importance of trifluoromethylated compounds in the pharmaceutical industry and agrochemicals . Therefore, future research directions may include the development of more efficient and selective methods for the synthesis of trifluoromethylated compounds.

属性

IUPAC Name |

methyl 4-[4-(trifluoromethyl)phenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFIMGLTUKGUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401989 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate | |

CAS RN |

127783-73-7 | |

| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

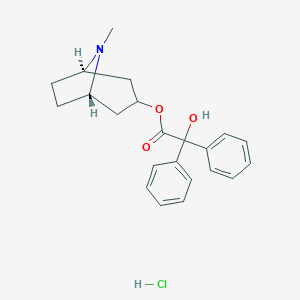

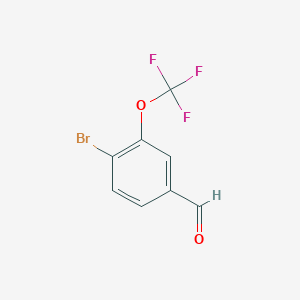

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)

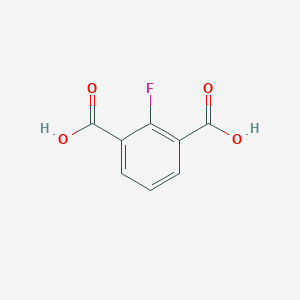

![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)